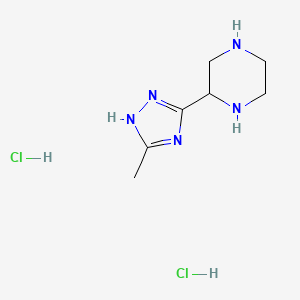![molecular formula C16H12ClN5O2S2 B2671969 N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide CAS No. 1351622-40-6](/img/structure/B2671969.png)
N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide” is a complex organic compound. It is related to 5-Chlorothiophene-2-carbonyl chloride , which is a chemical intermediate often used in organic synthesis and small molecule drug synthesis .
Synthesis Analysis
The synthesis of related compounds involves the use of 5-chloro-thiophene-2-carboxylic acid, which is refluxed with thionyl chloride and N,N-dimethyl-formamide in dichloromethane for 16 hours . This process likely forms part of the synthesis pathway for the compound .Molecular Structure Analysis
The molecular structure of the compound can be inferred from its IUPAC name and related compounds. For instance, 5-chloro-1H-1lambda3-thiophene-2-carbonyl chloride, a related compound, has the Inchi Code: 1S/C5H3Cl2OS/c6-4-2-1-3 (9-4)5 (7)8/h1-2,9H .Chemical Reactions Analysis
The compound is likely to undergo various chemical reactions, particularly hydrolysis and esterification . These reactions are important in the determination of 5-chlorothiophene-2-carbonylchloride (CTCC), a potential genotoxic impurity, in the drug rivaroxaban (RIVA) drug substance .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as 5-Chlorothiophene-2-carbonyl chloride have been reported. It has a melting point of 44°C, a boiling point of 122-127°C/16Torr, a density of 1.50, and a refractive index of 1.6040-1.6080 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- Novel N-arylpyrazole-containing enaminones were synthesized, with certain compounds showing cytotoxic effects against human breast and liver carcinoma cell lines comparable to 5-fluorouracil. These compounds also demonstrated antimicrobial activity, suggesting potential for antitumor and antimicrobial applications (S. Riyadh, 2011).
- 1,2,4-Triazolo[1,5-a]pyrimidines fused to various heterocyclic systems were synthesized, with some exhibiting significant coronary vasodilating and antihypertensive activities. This highlights the potential for cardiovascular applications (Y. Sato et al., 1980).
- Synthesis of new thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety led to compounds with promising antimicrobial activities, indicating their potential as antimicrobial agents (M. Gouda et al., 2010).
- Research on thienopyrimidine derivatives showcased pronounced antimicrobial activity, further supporting the relevance of such compounds in developing new antimicrobial agents (M. Bhuiyan et al., 2006).
Synthetic Methodologies and Chemical Transformations
- Studies on the synthesis of pyridine and fused pyridine derivatives containing the benzofuran moiety have expanded the toolbox for creating heterocyclic compounds with potential pharmaceutical applications (A. Abdelhamid et al., 2012).
- The development of novel synthesis pathways for thiazolo[5,4-d]pyrimidines and their derivatives has opened avenues for exploring these compounds' biological activities and potential applications in drug discovery (A. El-Dean, 1992).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-(5-chlorothiophene-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O2S2/c17-13-2-1-11(25-13)15(24)22-6-3-9-12(8-22)26-16(20-9)21-14(23)10-7-18-4-5-19-10/h1-2,4-5,7H,3,6,8H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEMYEQDDPAWKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2671887.png)
![N-[2-(3-ethoxypropylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2671889.png)


![1-(2,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2671894.png)

![1-benzyl-3-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone](/img/structure/B2671896.png)

![6-hydroxy-N-(2-methylbenzo[d]thiazol-5-yl)pyrimidine-4-carboxamide](/img/structure/B2671899.png)



![4-(azepan-1-ylsulfonyl)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2671908.png)